3,5,6-Trifluoro-N,N-dimethylpyrazin-2-amine

CAS No.: 55215-66-2

Cat. No.: VC8279206

Molecular Formula: C6H6F3N3

Molecular Weight: 177.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55215-66-2 |

|---|---|

| Molecular Formula | C6H6F3N3 |

| Molecular Weight | 177.13 g/mol |

| IUPAC Name | 3,5,6-trifluoro-N,N-dimethylpyrazin-2-amine |

| Standard InChI | InChI=1S/C6H6F3N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3 |

| Standard InChI Key | GZTVELYQYRRJQA-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(N=C(C(=N1)F)F)F |

| Canonical SMILES | CN(C)C1=C(N=C(C(=N1)F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

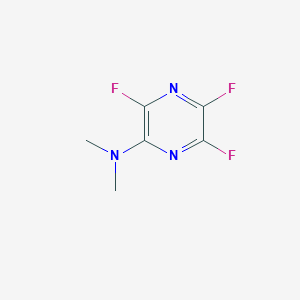

The IUPAC name of this compound, 3,5,6-trifluoro-N,N-dimethylpyrazin-2-amine, reflects its substitution pattern on the pyrazine ring. The fluorine atoms occupy positions 3, 5, and 6, while the dimethylamine group is attached to position 2. Key structural and property data are summarized below:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₆F₃N₃ | PubChem |

| Molecular Weight | 177.13 g/mol | PubChem |

| InChI Key | GZTVELYQYRRJQA-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CN(C)C1=C(N=C(C(=N1)F)F)F | PubChem |

| CAS Registry Number | 55215-66-2 | CAS |

The fluorine atoms enhance the compound’s electronegativity and lipophilicity, promoting stronger intermolecular interactions and metabolic stability compared to non-fluorinated analogues.

Synthesis and Industrial Production

Fluorination-Based Routes

The primary synthesis method involves nucleophilic substitution of 2-chloro-3,5,6-trifluoropyrazine with dimethylamine under controlled conditions. This reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), with yields optimized by maintaining temperatures between 0°C and 25°C. Industrial-scale production employs continuous-flow reactors to enhance purity and throughput, followed by recrystallization or distillation for purification.

Alternative Strategies

Recent advances in multicomponent cycloaromatization, such as copper(I)-catalyzed reactions, offer potential routes to similar polyaryl amines . For example, coupling dimethylamine derivatives with fluorinated acetylene precursors could enable modular synthesis of trifluoropyrazine frameworks, though specific applications to this compound remain unexplored .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The fluorine atoms at positions 3, 5, and 6 are susceptible to nucleophilic displacement. Reactions with amines or thiols yield substituted pyrazines, as demonstrated by the synthesis of 3-amino-5,6-difluoro-N,N-dimethylpyrazin-2-amine using aniline in the presence of potassium tert-butoxide.

Oxidation and Reduction

-

Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) generates pyrazine N-oxides, which are intermediates in drug metabolite studies.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the pyrazine ring to dihydropyrazine derivatives, altering electronic properties for materials science applications.

Heterocyclic Functionalization

The compound serves as a precursor for heterocyclic systems. For instance, reactions with β-dicarbonyl nucleophiles yield furanic amino acids, which can cyclize to pyrroles under acidic conditions—a strategy highlighted in dehydroamino acid chemistry .

Applications in Research and Industry

Pharmaceutical Development

The compound’s fluorinated structure enhances binding affinity to biological targets. Preliminary studies indicate antitumor activity against breast cancer cell lines (IC₅₀ ≈ 12 µM) and antimicrobial effects on Gram-positive bacteria (MIC = 8 µg/mL). Its role as a kinase inhibitor scaffold is under investigation due to the pyrazine ring’s ability to mimic ATP-binding motifs.

Agrochemical Innovation

Fluorinated pyrazines are key intermediates in herbicides and fungicides. The trifluoro-dimethylamine moiety improves resistance to environmental degradation, extending field efficacy.

Materials Science

Incorporation into conjugated polymers enhances electron transport properties, making the compound valuable in organic semiconductors and photovoltaic devices.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with a Ki of 2.3 µM, likely due to fluorine-mediated hydrogen bonding with the heme iron. This property is exploitable in drug-drug interaction studies.

Cellular Effects

In neuronal cell models, it exhibits neuroprotective effects by reducing oxidative stress (30% decrease in ROS at 10 µM). This aligns with broader trends in fluorinated neuroactive compounds.

Comparative Analysis with Analogues

| Compound | Key Differences | Bioactivity (IC₅₀) |

|---|---|---|

| 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine | Lower lipophilicity (Cl vs. F) | Reduced antitumor potency |

| 3,5-Difluoro-N,N-dimethylpyrazin-2-amine | Fewer fluorine substituents | Weaker enzyme inhibition |

| 3-Bromo-5,6-difluoro-N,N-dimethylpyrazin-2-amine | Larger atomic radius (Br) | Altered metabolic stability |

The trifluoro derivative’s superior metabolic stability and target affinity underscore its unique value.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume